![molecular formula C12H11ClN2O3S B2685259 5-((3-Chlorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine CAS No. 2034443-17-7](/img/structure/B2685259.png)
5-((3-Chlorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-((3-Chlorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine, also known as CHIR-99021, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), a key enzyme that plays a crucial role in various cellular processes, including cell signaling, gene expression, and cell differentiation.
Scientific Research Applications
Docking Studies and Structural Analysis
- Tetrazole derivatives, including compounds with sulfonyl groups similar to the target compound, have been analyzed for their structural properties and potential as COX-2 inhibitors through docking studies and X-ray crystallography. These studies provide insights into the orientation and interaction of molecules within active sites, offering a foundation for understanding the biological activity of related compounds (Al-Hourani et al., 2015).
Synthetic Applications
- Research on pyridine N-oxides conversion to tetrazolo[1,5-a]pyridines highlights the synthetic utility of sulfonyl azides, indicating the relevance of sulfonyl groups in facilitating transformations that yield heterocyclic compounds with potential biological activity (Keith, 2006).
Antiviral and Antibacterial Activity
- Sulfonamide derivatives, including isoxazolo[5,4-b]pyridine derivatives, have been synthesized and tested for their antimicrobial and antiproliferative activities. This research suggests the potential of sulfonamide and isoxazolo derivatives in developing new antimicrobial agents (Poręba et al., 2015).
Anticancer Agents
- The synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines, a process involving modifications to enhance anti-cancer activity, underscores the potential of compounds with tetrahydropyridine cores in cancer treatment (Redda & Gangapuram, 2007).
Green Chemistry Approaches
- Modified synthesis processes for compounds similar to the target molecule have been developed with a focus on green chemistry principles, reducing waste and improving efficiency. This highlights the relevance of such compounds in sustainable chemistry practices (Gilbile et al., 2017).
properties
IUPAC Name |
5-(3-chlorophenyl)sulfonyl-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3S/c13-10-2-1-3-11(6-10)19(16,17)15-5-4-12-9(8-15)7-14-18-12/h1-3,6-7H,4-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWABFPCJOMZPDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1ON=C2)S(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-[2-(2-Hydroxypropan-2-yl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2685177.png)
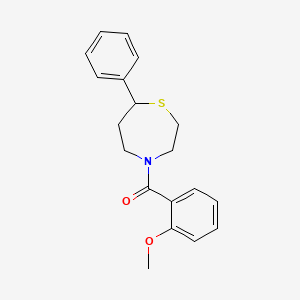
![3-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2685179.png)
![3-(4-ethylphenylsulfonyl)-N-m-tolylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2685180.png)
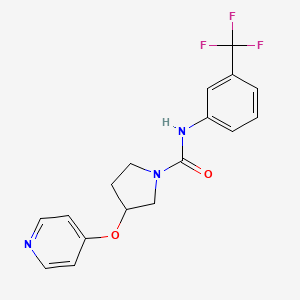
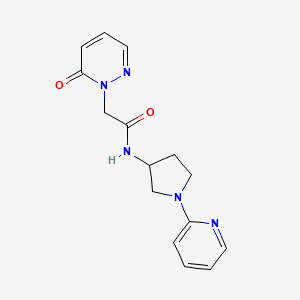
![N-(4-(piperidine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2685183.png)
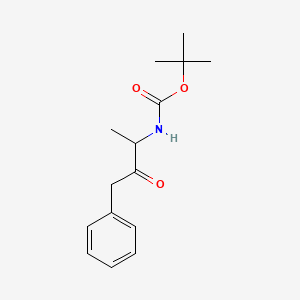
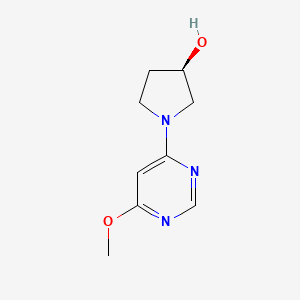
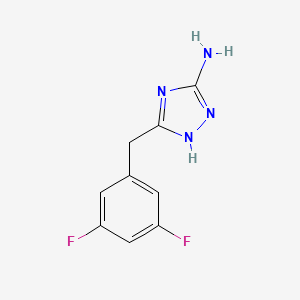


![N-(4-fluorobenzyl)-4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2685198.png)